molecular formula C13H19N3O B012245 N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide CAS No. 100450-98-4

N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B012245
CAS No.: 100450-98-4
M. Wt: 233.31 g/mol
InChI Key: DZMDLTMWYNWMFK-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Research : This compound is a potent inhibitor of MCF-7 breast cancer cell growth and HT29 colon cancer cell line growth (Baker et al., 2020).

  • Enzyme Inhibition : Derivatives of N-(4-aminophenyl)-2-(piperidin-1-yl)acetamide exhibited promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are important in the study of neurological disorders like Alzheimer's disease (Khalid, 2012).

  • Pharmaceutical Compositions : It is used in pharmaceutical compositions and therapeutics, suggesting a wide range of possible medicinal applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

  • Antibacterial and Antifungal Properties : Some derivatives were more effective against fungi than bacteria, with Candida utilis being the most susceptible fungus (Mokhtari & Pourabdollah, 2013). Additionally, synthesized compounds showed moderate to talented anti-bacterial activity against various bacterial strains (Khalid et al., 2016).

  • Anxiety Treatment : N-Phenyl-2-[1-(2-pyridinylethynyl)benzoyl]-4-piperidineacetamide has demonstrated good oral activity in models predictive of clinical efficacy for anxiety treatment (Kordik et al., 2006).

  • Histamine Receptor Research : N-(4-(1-cyclobutyl-piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031) is a potent, selective, and orally active histamine H3 receptor inverse agonist with wake-promoting activity (Nirogi et al., 2019).

  • Chemical Synthesis : It can be used as a starting material for a one-pot reaction to obtain various compounds, demonstrating its versatility in synthetic chemistry (Krauze et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial activity , suggesting that the targets could be microbial proteins or enzymes

Mode of Action

It’s suggested that similar compounds may exert their effects by perturbing the cytoplasmic membrane and interacting intracellularly . This could lead to changes in cell function and viability. More detailed studies are required to elucidate the exact mode of action of this compound.

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds , it’s plausible that this compound could interfere with essential biochemical pathways in microbes, leading to their death or growth inhibition

Result of Action

Based on the potential antimicrobial activity of similar compounds , it can be hypothesized that this compound may lead to the death or growth inhibition of microbes

Properties

IUPAC Name

N-(4-aminophenyl)-2-piperidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-11-4-6-12(7-5-11)15-13(17)10-16-8-2-1-3-9-16/h4-7H,1-3,8-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMDLTMWYNWMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360105
Record name N-(4-Aminophenyl)-2-(piperidin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100450-98-4
Record name N-(4-Aminophenyl)-2-(piperidin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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